2,2-Dimethylazetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Biology
Four-membered nitrogen heterocycles, a class of compounds including azetidines and their derivatives like β-lactams, are of significant interest in organic chemistry and medicinal chemistry. nih.govmdpi.com Their importance stems from their utility as versatile building blocks for creating more complex nitrogen-containing molecules with potential biological activities. nih.gov The unique structural and electronic properties of these small rings allow them to interact with various biological targets, such as enzymes and receptors. ijnrd.org
Nitrogen-containing heterocycles are prevalent in a vast number of biologically active compounds, including a significant percentage of FDA-approved drugs. ijnrd.org The ability of the nitrogen atom to form hydrogen bonds is a key factor in their therapeutic applications. mdpi.com Specifically, four-membered nitrogen heterocycles have proven their importance in medicinal chemistry. mdpi.com For instance, the β-lactam ring is a core component of many antibiotics. mdpi.com Beyond their role in pharmaceuticals, these heterocycles are also utilized in the development of agrochemicals. lookchem.com The strained nature of the four-membered ring makes these compounds highly reactive and thus valuable as synthetic intermediates. ijmrset.combritannica.com
Overview of Azetidine (B1206935) Ring Systems: Structural Peculiarities and Reactivity Profiles
Azetidines, also known as azacyclobutanes, are saturated four-membered rings containing a single nitrogen atom. researchgate.netbham.ac.uk A key feature of the azetidine ring is its significant ring-strain energy, which is comparable to that of cyclopropane (B1198618) and aziridine (B145994). researchgate.net This strain makes the ring susceptible to opening, rendering azetidines highly reactive and useful in synthetic chemistry. ijmrset.combritannica.comresearchgate.net However, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for easier handling and selective reactivity under specific conditions. rsc.org
The reactivity of azetidines is largely dictated by this inherent ring strain. researchgate.netrsc.org They can undergo various transformations, including ring-opening reactions and functionalization at different positions of the ring. nih.govresearchgate.net The nitrogen atom within the ring can act as a nucleophile, participating in substitution reactions. The presence of substituents on the ring can further influence its conformation and reactivity. For example, an electron-donating group on the nitrogen atom can increase its basicity and coordinating ability, affecting reactions like lithiation. uniba.it The puckered conformation of the azetidine ring is another distinct structural feature. rsc.org
Focus: 2,2-Dimethylazetidine as a Mechanistic and Synthetic Probing Scaffold
This compound, with the molecular formula C5H11N, is a specific azetidine derivative that serves as a valuable tool in both mechanistic studies and organic synthesis. lookchem.com The two methyl groups at the C2 position introduce significant steric hindrance, which can influence the molecule's reactivity and stabilize certain conformations. This defined structural feature makes it an interesting scaffold for probing chemical reactions and understanding the active conformations of biologically active molecules. nih.gov
In synthetic chemistry, this compound is utilized as a key intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. lookchem.com Its defined stereochemistry and reactivity make it a useful building block for creating a diverse range of organic compounds. lookchem.com For instance, derivatives of this compound have been incorporated into more complex molecules to study their biological activity. nih.govacs.org The rigid structure of the this compound moiety can be used to constrain the conformation of larger molecules, providing insights into their binding with biological targets. nih.gov An example of its application is in the synthesis of lysergic acid amides, where the this compound group acts as a rigid analog of a diethylamine (B46881) group to map receptor binding sites. nih.govwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMOBNDGBTCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086266-55-8 | |
| Record name | 2,2-dimethylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,2 Dimethylazetidine and Analogs
Intramolecular Cyclization Strategies for Azetidine (B1206935) Ring Formation
Intramolecular cyclization is a cornerstone in the synthesis of azetidine rings. These methods typically involve the formation of a carbon-nitrogen bond within a single molecule, leading to the desired four-membered ring system.
Nucleophilic Substitution Approaches to 2,2-Dimethylazetidine Scaffolds
One of the most traditional and widely employed methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. This strategy relies on a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group to form the cyclic structure. The general inefficiency of forming four-membered rings via unimolecular cyclization is a known challenge. researchgate.net
A common precursor for such cyclizations is a γ-amino alcohol or a derivative thereof. For instance, the cyclization of γ-amino alcohols can be mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the alcohol functionality to facilitate the intramolecular attack by the amine. acs.orgfigshare.com The synthesis of substituted azetidines, including those with a gem-dimethyl group at the 2-position, can be achieved from N-tert-butylsulfonyl-(2-aminoalkyl)oxiranes through a base-catalyzed cyclization. acs.org The choice of reaction conditions can selectively favor the formation of either azetidines or the isomeric pyrrolidines. acs.org
The nature of the leaving group is critical for the success of these reactions. Halides, sulfonic esters (such as tosylates and mesylates), and triflates are commonly used. acs.org For example, the synthesis of 1-arenesulfonylazetidines can be accomplished through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amines has also emerged as a powerful method for azetidine synthesis. acs.org This approach benefits from the use of unactivated C-H bonds as a synthetic handle. acs.org
| Starting Material | Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| γ-amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Substituted azetidines | Activation of the alcohol for intramolecular cyclization. | acs.orgfigshare.com |
| N-tert-butylsulfonyl-(2-aminoalkyl)oxiranes | Base-catalyzed | 2-(hydroxymethyl)azetidines | Stereospecific; reaction conditions control selectivity between azetidines and pyrrolidines. | acs.org |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, microwave irradiation | 1-Arenesulfonylazetidines | One-pot synthesis. | organic-chemistry.org |
| Picolinamide (PA) protected amines | Palladium catalyst | Azetidines | Intramolecular amination of unactivated C(sp³)–H bonds. | acs.org |
Reductive Cyclization Pathways for Substituted Azetidines
Reductive cyclization offers an alternative pathway to azetidines, often starting from precursors containing reducible functional groups that unmask the necessary nucleophile or electrophile for cyclization.
A notable example is the reduction of β-lactams (azetidin-2-ones). These four-membered cyclic amides are readily available through various synthetic routes, including the well-established Staudinger ketene-imine cycloaddition. mdpi.com The reduction of the amide carbonyl group in β-lactams to a methylene (B1212753) group provides direct access to the corresponding azetidines. acs.orgnih.gov Common reducing agents for this transformation include diborane, lithium aluminum hydride (LiAlH₄), and alanes, with alanes often providing higher yields and fewer side products. acs.org The stereochemistry of substituents on the β-lactam ring is generally retained during the reduction. acs.org
Another approach involves the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds, which can lead to the formation of azetidines. acs.org For instance, enantiomerically pure azetidin-2-ones have been synthesized by the electroreduction of aromatic α-iminoesters derived from α-amino acids. acs.org
The reduction of γ-chloro-α-(N-alkylimino)esters with sodium cyanoborohydride can be controlled to selectively produce either γ-chloro-α-(N-alkylamino)esters or, upon heating, 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters through a transient γ-chloro-α-(N-alkylamino)ester that undergoes intramolecular cyclization. colab.ws
Strain-Promoted Cycloaddition Reactions Leading to Azetidines
Cycloaddition reactions provide a powerful and atom-economical means of constructing the azetidine ring. These reactions involve the direct combination of two or more components to form the cyclic product.
Photochemical [2+2] Cycloadditions in Azetidine Synthesis
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing functionalized azetidines. nih.govrsc.org This reaction typically involves the excitation of the imine to a triplet state, which then undergoes a cycloaddition with the alkene. rsc.org However, the application of this reaction has been historically limited due to competing E/Z isomerization of the imine upon excitation. rsc.org
To overcome this limitation, many successful examples have utilized cyclic imines or intramolecular cycloadditions. nih.govrsc.org For instance, the Schindler group has developed visible-light-mediated intramolecular [2+2] cycloadditions to synthesize azetidines. springernature.com More recently, they have extended this methodology to intermolecular reactions by using 2-isoxazoline-3-carboxylate as an oxime surrogate that can be activated by a visible-light photosensitizer. springernature.comresearchgate.net This approach allows for the synthesis of highly functionalized monocyclic azetidines. springernature.com
The use of N-tosylimines of 2-naphthaldehyde (B31174) in [2+2] photocycloadditions with benzofuran (B130515) or styrene (B11656) derivatives has also been reported to proceed with complete stereoselectivity. thieme-connect.com
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Imine and Alkene (intramolecular) | Visible light, photosensitizer | Bicyclic azetidines | Overcomes challenges of intermolecular reactions. | springernature.com |
| 2-Isoxazoline-3-carboxylate and Alkene | Visible light, Iridium photocatalyst | Monocyclic azetidines | Utilizes an oxime surrogate to avoid E/Z isomerization. | springernature.comresearchgate.net |
| N-Tosylimes of 2-naphthaldehyde and Styrene/Benzofuran | UV light (λ = 365 nm) | Substituted azetidines | Complete stereoselectivity. | thieme-connect.com |
Cascade and Multicomponent Reactions for this compound Derivatives
Cascade and multicomponent reactions (MCRs) offer highly efficient pathways to complex molecular architectures, including azetidine derivatives, in a single synthetic operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in a sequential manner.
A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides has been developed for the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and is thought to involve a [2+2] cycloaddition mechanism. acs.org
The strain-release functionalization of azabicyclobutanes (ABBs) has been exploited in a multicomponent reaction to synthesize azetidines with a C3 all-carbon quaternary center. thieme-connect.de A four-component strain-release-driven synthesis of functionalized azetidines has also been reported, leveraging the ring-opening of azabicyclo[1.1.0]butane. nih.gov
Furthermore, cascade reactions can be designed to construct the azetidine ring system. For example, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions leads to the formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.org The Enders triple cascade reaction, a well-known organocatalytic process, has been adapted using acetaldehyde (B116499) dimethyl acetal (B89532) as a masked form of acetaldehyde to produce substituted cyclohexene (B86901) carbaldehydes, demonstrating the power of cascade reactions in building complex structures. beilstein-journals.org
Ring Contraction Methodologies from Larger Nitrogen Heterocycles
Ring contraction provides an alternative and often powerful strategy for the synthesis of strained ring systems like azetidines from more readily available larger nitrogen heterocycles, most commonly pyrrolidines.
A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. acs.orgnih.gov This transformation is typically achieved in a one-pot nucleophilic addition–ring contraction sequence. acs.orgnih.gov The proposed mechanism involves the nucleophilic opening of the N-activated pyrrolidinone ring, followed by an intramolecular SN2 cyclization of the resulting intermediate to form the azetidine ring. rsc.org The choice of base can influence the diastereoselectivity of the product. acs.org
Directed C-H Activation and Functionalization for Azetidine Construction
The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical route to complex molecules. In the context of azetidine synthesis, this strategy has been harnessed to facilitate intramolecular cyclization, forming the strained four-membered ring from acyclic precursors.
A notable advancement involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This method utilizes a directing group, such as a picolinamide (PA) moiety, attached to an amine substrate. The directing group positions a palladium catalyst in proximity to a specific γ-C-H bond. The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org Initially, the substrate coordinates to the Pd(II) catalyst, followed by N-H deprotonation and C-H activation to form a palladacycle intermediate. Oxidation of this intermediate to a high-valent Pd(IV) species, often with a hypervalent iodine reagent, is a critical step. researchgate.net A subsequent, kinetically controlled C-N reductive elimination then forms the azetidine ring, regenerating the Pd(II) catalyst. organic-chemistry.orgresearchgate.net
Research has demonstrated that this approach can successfully transform γ-C(sp³)–H bonds into C–N bonds to yield azetidines with high diastereoselectivity. organic-chemistry.org The use of inexpensive reagents, low catalyst loading, and mild reaction conditions makes this a highly efficient and practical method. acs.orgnih.gov The selectivity of the reaction is predictable, highlighting the utility of using unactivated C(sp³)–H bonds of methyl groups as functional handles in organic synthesis. acs.orgnih.gov This strategy has been successfully applied to generate a variety of substituted azetidines from readily available starting materials. researchgate.netorganic-chemistry.org
Transition Metal-Catalyzed Approaches to this compound Cores
Transition metal catalysis provides a powerful toolkit for the construction of strained ring systems like azetidines, which are often challenging to synthesize via classical methods. These catalysts can mediate unique transformations, including cycloadditions, ring contractions, and C-H functionalizations, under mild conditions.
Palladium catalysis, as detailed in the following section, is preeminent in this field. organic-chemistry.orgnih.gov However, other metals also play a crucial role. For instance, rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid like D-serine has been used to form the azetidinone core, which can be further derivatized. acs.org Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been developed to produce functionalized azetidine derivatives. organic-chemistry.org Furthermore, copper catalysts have been employed for the direct alkylation of highly strained 1-azabicyclo[1.1.0]butane with organometal reagents, providing rapid access to bis-functionalized azetidines. organic-chemistry.org These diverse catalytic systems underscore the versatility of transition metals in overcoming the energetic barriers associated with forming the this compound core and its analogs.
Palladium-Mediated Cross-Coupling and Cyclization Reactions
Palladium catalysts are particularly effective in mediating the formation of azetidine rings through intramolecular cyclization reactions. The previously discussed directed C-H amination is a prime example of a palladium-mediated cyclization to form azetidines from picolinamide-protected amine substrates. organic-chemistry.orgacs.orgnih.gov
Beyond C-H activation, palladium catalysis enables other cyclization strategies. The aza-Wacker-type reaction, an intramolecular oxidative amination of olefins, has been applied to construct azetidine-containing fused ring systems. nih.gov For example, a palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions with oxygen as the terminal oxidant, forming a new C-N bond to yield the fused heterocyclic products. nih.gov
Ring contraction is another palladium-mediated strategy. The mechanism for the conversion of vinyl-substituted 2-oxazolidinones involves the formation of a π-allyl palladium complex via CO₂ extrusion, followed by a nucleophilic attack from the nitrogen atom to close the four-membered ring. acs.org These examples showcase the diverse reactivity of palladium catalysts in forging the strained azetidine scaffold.
| Reaction Type | Substrate Type | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C(sp³)-H Amination | Picolinamide (PA)-protected amine | Pd(OAc)₂, PhI(OAc)₂ | Substituted Azetidine | organic-chemistry.orgacs.org |
| Aza-Wacker-Type Cyclization | Vinyl Cyclopropanecarboxamide | Pd(OAc)₂, O₂ (oxidant) | Aza[3.1.0]bicycle | nih.gov |
| Ring Contraction | Vinyl-substituted 2-Oxazolidinone | Pd₂(dba)₃, PPh₃ | Vinyl Azetidine | acs.org |
Chiral Ligand Design with Azetidine Derivatives in Asymmetric Catalysis
The rigid, four-membered ring of azetidine makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The conformational constraint of the ring allows for the precise positioning of coordinating groups, which can create a well-defined chiral environment around a metal center. This, in turn, can induce high levels of stereoselectivity in a variety of chemical transformations.
Enantiopure cis-azetidines have been developed and utilized as chiral ligands for several transition metals. For example, copper-azetidine complexes have proven to be effective catalysts for the asymmetric Henry (nitro-aldol) reaction, achieving excellent enantioselectivity (up to >99.5% ee). The defined cis conformation of these 1,2,4-trisubstituted amino azetidines is considered crucial for their effectiveness as chiral ligands.
The versatility of the azetidine scaffold allows for the synthesis of a wide range of ligand types, including C₂-symmetric diols and diamines. These ligands have been explored in palladium-catalyzed reactions and other metal-catalyzed processes, demonstrating the broad potential of azetidine derivatives to influence stereochemical outcomes in synthesis.
Stereoselective Synthesis of Enantiopure this compound Derivatives
Achieving stereocontrol in the synthesis of substituted azetidines, particularly enantiopure derivatives, is crucial for their application in medicinal chemistry and as chiral ligands. Several strategies have been developed to this end, including diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis.
One powerful approach is the [2+2] cycloaddition. A facile, stereoselective synthesis of highly functionalized azetidines has been reported from the cycloaddition of 2-aminomalonates to chalcones. nih.govacs.org This method proceeds with excellent diastereoselectivity, controlled by the initial Michael addition step. nih.govacs.org
Another strategy involves building the acyclic precursor with the desired stereochemistry and then performing a cyclization that retains it. For instance, a stereoselective synthesis of activated 2-arylazetidines was achieved through an imino-aldol reaction of ester enolates with non-racemic N-sulfinyl aldimines to create β-amino esters. rsc.org Subsequent reduction and cyclization produced the non-racemic azetidines with high yield and stereoselectivity. rsc.org
For structures related to this compound, such as 3,3-dimethylazetidine-2-carboxylic acid, synthetic routes have been developed from γ-chloro-α-(N-alkylimino)esters. colab.ws Selective reduction followed by a base-induced 1,4-dehydrochlorination as a transient species leads to the formation of the azetidine ring. colab.ws Furthermore, the catalytic asymmetric difunctionalization of azetines has emerged as a potent method. A copper/bisphosphine catalyst system can install both a boryl and an allyl group across the C=N bond of an azetine, concurrently creating two new stereogenic centers with outstanding stereoselectivity. acs.org
| Method | Key Precursors | Key Reagents/Catalysts | Stereocontrol | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | 2-Aminomalonates, Chalcones | PhIO/Bu₄NI (oxidative cyclization) | Excellent Diastereoselectivity | nih.govacs.org |
| Imino-Aldol & Cyclization | Ester enolates, N-sulfinyl aldimines | LiHMDS, then reduction & TsCl/KOH | High Diastereoselectivity (substrate-controlled) | rsc.org |
| Asymmetric Boryl Allylation | Azetines, Allyl phosphates | Cu/Bisphosphine catalyst, B₂pin₂ | Excellent Enantio- and Diastereoselectivity | acs.org |
| Intramolecular Dehydrochlorination | γ-Chloro-α-(N-alkylimino)esters | NaBH₃CN (reduction/cyclization) | Selectivity dependent on reaction conditions | colab.ws |
Novel and Emerging Synthetic Paradigms for Constrained Azetidine Systems
The significant ring strain inherent in the azetidine ring (approx. 25.4 kcal/mol) has inspired the development of novel synthetic strategies that harness this energy. rsc.org Strain-release-driven synthesis has recently emerged as a particularly powerful and modular approach for constructing complex and diverse azetidines. acs.orgnih.govchemrxiv.orgacs.org
This paradigm typically employs highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as key building blocks. acs.orgacs.org These precursors contain a high degree of ring strain that can be released upon reaction with a variety of reagents, driving the formation of a functionalized azetidine ring. For example, the generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, triggers a 1,2-migration that cleaves the central C-N bond to relieve strain, resulting in a homologated azetidinyl boronic ester. acs.org This method is stereospecific and applicable to a wide range of boronic esters. acs.org
This concept has been extended to multicomponent reactions, allowing for the modular and diversity-oriented synthesis of substituted azetidines. nih.gov A four-component reaction has been developed involving a acs.orgCurrent time information in Bangalore, IN.-Brook rearrangement followed by a strain-release-driven anion relay, where three different electrophiles can be sequentially added to the azabicyclo[1.1.0]butyl-lithium intermediate. nih.gov Similarly, visible-light-driven radical strain-release photocatalysis provides a mild pathway to densely functionalized azetidines by reacting ABBs with radical intermediates. chemrxiv.org These strain-release methodologies overcome many limitations of traditional synthetic routes and enable the rapid, programmable synthesis of complex and stereodefined azetidines that were previously difficult to access. acs.org
| Paradigm | Key Precursor | Driving Force | Key Advantages | Reference |
|---|---|---|---|---|
| Strain-Release Homologation | 1-Azabicyclo[1.1.0]butane (ABB) | Ring-strain release | Modular, stereospecific, functional group tolerance | acs.org |
| Multicomponent Strain-Release | Azabicyclo[1.1.0]butyl-lithium | Ring-strain release | Diversity-oriented, rapid access to complex libraries | nih.gov |
| Radical Strain-Release Photocatalysis | 1-Azabicyclo[1.1.0]butane (ABB) | Ring-strain release via radical interception | Mild visible-light conditions, access to densely functionalized products | chemrxiv.org |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethylazetidine Ring Systems
Ring Opening Reactions and Their Mechanistic Investigations
The significant strain energy of the azetidine (B1206935) ring, comparable to that of an aziridine (B145994), makes it susceptible to ring-opening reactions. However, the reactivity of an azetidinium ion towards ring-opening has been shown to be considerably slower than that of aziridinium (B1262131) ions, rendering azetidines as highly tractable and stable building blocks that can be activated for subsequent reactions imperial.ac.uk.
Nucleophilic Ring Opening of the Azetidine Core
The ring-opening of the 2,2-dimethylazetidine core is typically initiated by the activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons. This activation is often achieved by N-acylation, N-sulfonylation, or quaternization to form an azetidinium ion. Once activated, the strained four-membered ring can be opened by a variety of nucleophiles.
The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. In the case of 2,2-disubstituted azetidinium ions, the outcome of the reaction can be influenced by the nature of the nucleophile and the substitution pattern on the ring. Mechanistic studies on enantiopure azetidinium salts have provided valuable insights into the factors governing this regioselectivity, with nucleophiles such as azide, benzylamine, acetate, and alkoxides being employed to probe the reaction pathways organic-chemistry.org.
For instance, the reaction of N-activated 2,2-dimethylaziridines, a related three-membered ring system, with nucleophiles has been studied, and it was found that the regioselectivity of the ring-opening can be highly dependent on the nature of the N-activating group and the nucleophile researchgate.net. While not directly on this compound, these studies on analogous systems provide a framework for understanding the potential reactivity of the four-membered ring.
Ring Expansion Reactions to Form Higher Homologous Heterocycles
Ring expansion reactions of azetidines provide a valuable pathway to larger, more complex heterocyclic systems, such as piperidines and oxazinanes. These transformations are often driven by the release of ring strain and can be initiated by various reagents and conditions.
One notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones imperial.ac.uk. This reaction proceeds rapidly at room temperature and demonstrates a broad substrate scope, offering a direct route to medicinally relevant scaffolds imperial.ac.uk.
Furthermore, theoretical investigations have been conducted on the ring expansion of 2-chloromethyl azetidine to 3-chloropyrrolidine, which proceeds through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate in polar solvents researchgate.net. While this study focuses on a different substitution pattern, it provides mechanistic insights into the rearrangement pathways of azetidine rings. The stereoselective synthesis of cis-3,4-disubstituted piperidines has also been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines, involving a transient 1-azoniabicyclo[2.2.0]hexane intermediate that undergoes SN2-type ring opening nih.gov. These examples underscore the potential of this compound to serve as a precursor for a variety of larger heterocyclic structures.
Site-Selective Functionalization of the this compound Moiety
The ability to selectively introduce functional groups at specific positions on the this compound ring is crucial for its application in the synthesis of complex molecules. This can be achieved through various strategies, including electrophilic and nucleophilic derivatization, as well as radical-mediated functionalization.
Electrophilic and Nucleophilic Derivatization of the Azetidine Ring
The nitrogen atom of the this compound ring is nucleophilic and can readily react with a wide range of electrophiles. This allows for the introduction of various substituents on the nitrogen, which can in turn influence the reactivity of the ring and serve as a handle for further transformations.
Functionalization at the carbon atoms of the ring is more challenging and often requires specific activation. One approach involves the α-lithiation of N-alkyl-2-oxazolinylazetidines, leading to the formation of enantioenriched N-alkyl-2,2-disubstituted azetidines after trapping with electrophiles nih.govuniba.it. This method provides a pathway to introduce substituents at the C2 position with high stereoselectivity nih.govuniba.it. While this has been demonstrated on other N-substituted azetidines, the principle could potentially be applied to derivatives of this compound.
Radical-Mediated Functionalization at Specific Ring Positions
Radical-mediated reactions offer a powerful tool for the functionalization of C-H bonds, which are typically unreactive. While specific examples of radical-mediated functionalization of the this compound ring are not extensively documented, the general principles of radical chemistry suggest that such transformations are feasible.
Metallation and Subsequent Electrophilic Quenching Reactions
The deprotonation of N-protected azetidines, followed by the trapping of the resulting organometallic species with an electrophile, is a powerful method for the functionalization of this ring system. While specific studies on the direct metallation of N-Boc-2,2-dimethylazetidine are not extensively documented in publicly available literature, parallels can be drawn from the reactivity of analogous systems, such as N-Boc-2-azetine.
In a related system, N-Boc-2-azetine has been shown to undergo regioselective α-lithiation at the sp² carbon atom. This is achieved using strong lithium bases such as s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting N-Boc-2-lithio-2-azetine can then be trapped with various electrophiles.
This lithiated intermediate can react directly with carbonyl compounds and heteroatom electrophiles. Furthermore, transmetallation to a copper species allows for subsequent allylation and propargylation reactions, providing a versatile route to a range of 2-substituted 2-azetines.
Table 1: Examples of Electrophilic Quenching of a Lithiated Azetine Derivative
| Electrophile | Product |
| D₂O | 2-Deuterio-N-Boc-2-azetine |
| Carbonyl Compounds | 2-Hydroxyalkyl-N-Boc-2-azetines |
| Allyl Bromide (after transmetallation) | 2-Allyl-N-Boc-2-azetine |
| Propargyl Bromide (after transmetallation) | 2-Propargyl-N-Boc-2-azetine |
This data is based on the reactivity of N-Boc-2-azetine and serves as a potential model for the reactivity of a metallated this compound derivative.
The gem-dimethyl group at the C2 position of this compound would be expected to influence the regioselectivity of deprotonation. Steric hindrance from the methyl groups might direct metallation towards the C3 or C4 positions, depending on the nature of the N-protecting group and the reaction conditions. Further research is required to fully elucidate the specific metallation and electrophilic quenching pathways of the this compound ring system.
Stereochemical Implications in Azetidine Transformations
The stereochemical outcome of reactions involving the azetidine ring is of significant interest, as the creation of chiral centers is a key aspect of modern organic synthesis. While specific studies detailing the stereochemical implications in transformations of this compound are limited, general principles of diastereoselectivity in cyclic systems can be applied.
The facial selectivity of reactions at the C3 and C4 positions of a substituted this compound would be influenced by the conformation of the four-membered ring and the steric bulk of the substituents. For instance, in reactions involving the formation of a new stereocenter at C3, an existing substituent at C4 would likely direct the incoming reagent to the less hindered face of the ring.
In the context of cycloaddition reactions, the stereochemistry of the azetidine-derived intermediate, such as an azomethine ylide, will directly influence the stereochemistry of the resulting cycloadduct. The concerted nature of many 1,3-dipolar cycloadditions means that the stereochemical information of the dipole is transferred to the product.
Reactivity of Azetidine-Derived Intermediates (e.g., Azetidinium Ions, Ylides)
Azetidinium Ions:
N-alkylation of this compound would lead to the formation of a quaternary N-alkyl-2,2-dimethylazetidinium salt. These charged species are expected to be more susceptible to nucleophilic attack than their neutral counterparts due to the positive charge on the nitrogen atom, which enhances the electrophilicity of the ring carbons. The stability and reactivity of these ions would depend on the nature of the N-alkyl substituent and the counter-ion. Ring-opening reactions initiated by nucleophilic attack at either the C2 or C4 positions are plausible transformation pathways for these intermediates.
Azomethine Ylides:
Azomethine ylides are versatile 1,3-dipoles that can be generated from azetidines and participate in a variety of cycloaddition reactions to form five-membered nitrogen-containing heterocycles. While specific examples of azomethine ylides derived from this compound are not readily found in the literature, the general reactivity patterns of azomethine ylides are well-established.
These ylides can be generated in situ and react with a range of dipolarophiles, including alkenes, alkynes, and carbonyl compounds. nih.govresearchgate.netnih.govmdpi.com The regioselectivity and diastereoselectivity of these [3+2] cycloaddition reactions are key features, often leading to the formation of complex polycyclic structures with multiple stereocenters. The substituents on both the azomethine ylide and the dipolarophile play a crucial role in controlling the outcome of the reaction. The gem-dimethyl group in a ylide derived from this compound would be expected to exert a significant steric influence on the approach of the dipolarophile, thereby affecting the stereoselectivity of the cycloaddition.
Advanced Spectroscopic Characterization and Computational Analysis of 2,2 Dimethylazetidine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the precise determination of the molecular structure of 2,2-Dimethylazetidine, providing insights into its atomic connectivity, stereochemistry, and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups (CH₃) attached to the C2 carbon are chemically equivalent and would therefore produce a single, sharp signal. The protons on the C3 and C4 carbons of the azetidine (B1206935) ring would appear as multiplets due to spin-spin coupling with each other. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are anticipated. The quaternary carbon at the C2 position, bonded to two methyl groups, would have a characteristic chemical shift. The two methyl carbons would be equivalent and give rise to a single signal. The two methylene (B1212753) carbons (C3 and C4) of the azetidine ring would also produce a distinct signal.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments.
COSY: A COSY spectrum would show correlations between the protons on the C3 and C4 carbons, confirming their adjacent relationship in the ring.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon signals. This would definitively link the ¹H signals of the methyl, C3, and C4 protons to their corresponding ¹³C signals.
HMBC: An HMBC spectrum would reveal long-range correlations (typically over two or three bonds) between protons and carbons. For instance, correlations between the methyl protons and the C2 and C3 carbons would be expected, as well as correlations between the ring protons and adjacent carbons.
A summary of the predicted NMR data is presented in the interactive table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations |
| C2-CH₃ | Singlet | Signal for methyl carbons | HMBC to C2 and C3 |
| C3-H₂ | Multiplet | Signal for C3 and C4 carbons | COSY with C4-H₂; HSQC to C3; HMBC to C2 and C4 |
| C4-H₂ | Multiplet | Signal for C3 and C4 carbons | COSY with C3-H₂; HSQC to C4; HMBC to C3 |
| N-H | Broad Singlet | - | - |
| C2 | - | Signal for quaternary carbon | HMBC from methyl protons and C3 protons |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The predicted monoisotopic mass of this compound is 85.08915 Da uni.lu.
Under electron ionization (EI), the molecule would lose an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a nitrogen atom, the molecular ion peak is expected to have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation of the molecular ion would likely proceed through characteristic pathways for cyclic amines. Alpha-cleavage, the cleavage of a C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. In this compound, this could involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another potential fragmentation pathway is ring-opening followed by further fragmentation.
The predicted m/z values for common adducts in mass spectrometry are provided in the table below uni.lu.
| Adduct | Predicted m/z |
| [M+H]⁺ | 86.096426 |
| [M+Na]⁺ | 108.07837 |
| [M+K]⁺ | 124.05231 |
| [M+NH₄]⁺ | 103.12297 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond.
C-H Stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
N-H Bend: A bending vibration for the N-H group is expected in the region of 1560-1640 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
C-C Stretch: C-C stretching vibrations are generally weaker and appear in the fingerprint region.
Raman Spectroscopy: The Raman spectrum would provide complementary information. Non-polar bonds often produce strong Raman signals. For this compound, the C-C stretching vibrations within the ring and the symmetric C-H stretching vibrations of the methyl groups are expected to be prominent in the Raman spectrum.
Computational Chemistry and Theoretical Studies of this compound
Computational chemistry provides a powerful avenue for investigating the electronic structure, conformation, and energetic properties of this compound, complementing experimental findings.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are well-suited for studying the electronic structure and conformational preferences of this compound. DFT methods can be employed to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic data.
By performing geometry optimization, the most stable three-dimensional structure of the molecule can be determined, including bond lengths, bond angles, and dihedral angles. These calculations would likely show a non-planar, puckered conformation for the azetidine ring.
Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is valuable for understanding the reactivity of the molecule.
Analysis of Ring Strain and Conformational Stability through Theoretical Modeling
The four-membered azetidine ring in this compound possesses significant ring strain, which influences its reactivity and conformational stability. The ring strain of the parent azetidine is approximately 25.4 kcal/mol rsc.org. Theoretical modeling can be used to quantify the ring strain in this compound and to explore its conformational landscape.
Computational methods can be used to calculate the strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. The presence of the gem-dimethyl group at the C2 position may have a subtle effect on the ring strain and the degree of ring puckering compared to the parent azetidine.
Theoretical modeling can also be used to investigate the conformational stability of the azetidine ring. The ring can undergo a puckering motion, and computational methods can be used to calculate the energy barrier for this process. This provides information on the flexibility of the ring system.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural dynamics and conformational landscape of this compound in various environments. mdpi.comethz.ch By numerically solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's behavior at an atomistic level. mdpi.commdpi.com These simulations are crucial for understanding the flexibility of the azetidine ring, the motion of the methyl groups, and the intermolecular interactions with solvent molecules. dovepress.comosti.gov
The primary objectives of applying MD simulations to this compound include:
Conformational Analysis: Characterizing the accessible conformations of the four-membered azetidine ring, including the dynamics of ring-puckering and the potential energy barriers between different puckered states.
Solvent Effects: Investigating how the surrounding solvent, such as water, influences the structure and dynamics of the molecule. This includes analyzing the formation and lifetime of hydrogen bonds between the amine proton of the azetidine ring and solvent molecules. osti.gov
Thermodynamic Properties: Calculating thermodynamic properties such as the radius of gyration (Rg) and root-mean-square deviation (RMSD) to assess the stability and compactness of the molecule's structure over the simulation time. mdpi.commdpi.com
A typical MD simulation setup for this compound would involve placing a single molecule in a periodic box filled with a chosen solvent, like water. The system is then subjected to energy minimization, followed by heating and equilibration phases before the final production run where data is collected for analysis. nih.gov
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| System Setup | ||
| Solute | 1 molecule of this compound | The molecule of interest. |
| Solvent | ~2000 water molecules (e.g., TIP3P model) | To simulate an aqueous environment. |
| Box Size | 40 x 40 x 40 ų cubic box | Defines the simulation cell with periodic boundary conditions. |
| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters to describe the potential energy of the system. |
| Simulation Protocol | ||
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Time Step | 2 fs | The interval between successive steps in the simulation. |
| Simulation Length | 100 ns | The total duration of the simulation for data collection. |
| Analysis |
Analysis of the simulation trajectories provides insights into the dynamic behavior of this compound. For instance, the root-mean-square fluctuation (RMSF) of each atom can highlight the flexibility of the azetidine ring compared to the more rigid C-C bond of the gem-dimethyl group. Furthermore, the radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the amine group, providing a quantitative measure of local solvent density. dovepress.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules like this compound, offering a powerful complement to experimental measurements. cardiff.ac.ukmdpi.com Methods such as Density Functional Theory (DFT) are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.comnih.gov The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. Therefore, a critical step in computational spectroscopy is the validation of predicted data against experimental results, which helps refine the computational models and ensures their reliability. idc-online.com
NMR Spectroscopy: Computational models can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov These predictions are invaluable for assigning signals in experimental spectra and can aid in the structural elucidation of complex molecules. idc-online.com The predicted values are typically scaled or corrected based on a linear regression analysis against experimental data for a set of known compounds to improve accuracy. mdpi.com
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| ¹H NMR | |||
| -NH | 2.15 | 2.10 | +0.05 |
| -CH₂- (ring) | 2.58 | 2.55 | +0.03 |
| -CH₃ | 1.22 | 1.20 | +0.02 |
| ¹³C NMR | |||
| Quaternary C | 55.4 | 55.0 | +0.4 |
| -CH₂- (ring) | 48.9 | 48.5 | +0.4 |
Note: The data presented are illustrative examples for demonstrating the validation process.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. cardiff.ac.ukosti.gov These computed frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental IR and Raman spectra. researchgate.net Comparing the predicted and experimental spectra helps in assigning specific vibrational bands to the corresponding molecular motions, such as C-H stretching, N-H bending, or ring deformation modes. mdpi.com
Table 3: Comparison of Key Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| C-H Stretch (Methyl) | 2965 | 2960 |
| C-H Stretch (Ring CH₂) | 2875 | 2870 |
| CH₂ Scissoring | 1470 | 1465 |
| N-H Bend | 1605 | 1600 |
Note: The data presented are illustrative examples for demonstrating the validation process.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. digitellinc.commit.edu These predictions can help identify the electronic transitions responsible for the observed absorption bands. nih.gov As with other spectroscopic methods, comparing the predicted λ_max with experimental data is crucial for validating the computational approach. mdpi.com
Table 4: Predicted vs. Experimental UV-Vis Absorption for this compound
| Transition Type | Predicted λ_max (nm) | Experimental λ_max (nm) |
|---|
Note: The data presented are illustrative examples for demonstrating the validation process.
The synergy between computational prediction and experimental validation is fundamental to modern chemical analysis. It not only provides a deeper understanding of the relationship between molecular structure and spectroscopic properties but also enhances the confidence in both experimental assignments and theoretical models.
Applications of 2,2 Dimethylazetidine in Molecular Design and Chemical Research
Utilization as Rigid Scaffolds in Structure-Activity Relationship (SAR) Studies
The inherent rigidity of the azetidine (B1206935) ring system makes 2,2-dimethylazetidine an invaluable scaffold in structure-activity relationship (SAR) studies. By incorporating this motif into biologically active molecules, chemists can lock flexible side chains into specific spatial orientations, thereby probing the conformational requirements for optimal interaction with biological targets.
Design of Conformationally Constrained Analogs for Receptor Binding Orientation Mapping
The introduction of the this compound moiety into a drug candidate serves to reduce the number of accessible conformations of otherwise flexible side chains. This conformational constraint is a powerful tool for elucidating the bioactive conformation of a ligand at its receptor binding site. A notable example of this strategy, while not involving the 2,2-dimethyl isomer specifically, is the use of isomeric 2,4-dimethylazetidines to create conformationally constrained analogs of the potent hallucinogen N,N-diethyllysergamide (LSD). nih.gov In this study, the dimethylazetidine ring was used as a rigid bioisostere of the typically flexible diethylamine (B46881) group. By comparing the pharmacological activity of different stereoisomers of the lysergamide (B1675752) of 2,4-dimethylazetidine, researchers were able to deduce the optimal binding orientation of the diethylamide moiety of LSD at the serotonin (B10506) 5-HT2A receptor. nih.gov This approach highlights how substituted azetidines can be instrumental in mapping the topographically important features of a receptor's binding pocket.
This principle is directly applicable to this compound. The gem-dimethyl substitution provides a different, yet equally valuable, set of conformational constraints compared to the 2,4-disubstituted analogs. The fixed bond angles of the cyclobutane-like ring, combined with the steric bulk of the two methyl groups on the same carbon, can be used to explore different regions of conformational space and refine the understanding of ligand-receptor interactions.
Probing Molecular Recognition and Ligand-Receptor Interactions
Molecular recognition is a cornerstone of biological function, governing the interactions between molecules such as enzymes and their substrates, or receptors and their ligands. The specificity of these interactions is highly dependent on the three-dimensional shape and electronic properties of the interacting molecules. The use of rigid scaffolds like this compound allows for a systematic investigation of these molecular recognition processes.
By systematically altering the substitution pattern on the azetidine ring and observing the corresponding changes in biological activity, researchers can gain insights into the key interactions that drive binding affinity and efficacy. For instance, the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the gem-dimethyl groups can engage in van der Waals interactions within a hydrophobic pocket of a receptor. The constrained nature of the this compound scaffold ensures that these interactions are presented in a well-defined orientation, facilitating the development of more accurate molecular models of ligand-receptor complexes.
Role in Chemical Library Generation and Diversity-Oriented Synthesis
The quest for novel therapeutic agents has led to the development of sophisticated strategies for generating large and structurally diverse collections of small molecules, known as chemical libraries. Diversity-oriented synthesis (DOS) is a powerful approach that aims to create libraries with a high degree of skeletal diversity, thereby increasing the probability of identifying compounds with novel biological activities. nih.govcam.ac.uk
The this compound core is an attractive starting point for the construction of such libraries. Its compact and rigid structure can be readily functionalized at the nitrogen atom and at the remaining two carbon atoms of the ring, allowing for the introduction of a wide range of chemical functionalities and the exploration of diverse chemical space. A study focused on the synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries highlights the utility of the azetidine core in this area. nih.gov By employing various synthetic transformations, a library of compounds with a range of physicochemical properties suitable for targeting the central nervous system was generated. While this study did not exclusively use the 2,2-dimethyl substitution pattern, it demonstrates the principle of using the azetidine scaffold as a template for library development.
The incorporation of the this compound motif can impart favorable drug-like properties, such as improved metabolic stability and reduced off-target effects, due to the steric shielding provided by the gem-dimethyl groups.
Integration as Building Blocks in the Construction of Complex Molecular Architectures
The synthesis of complex molecules, particularly those with therapeutic potential, often relies on a building block approach, where pre-functionalized and structurally defined units are coupled together in a controlled manner. illinois.educhemrxiv.org this compound and its derivatives serve as valuable building blocks in this context, providing a rigid and stereochemically defined four-membered ring that can be incorporated into larger and more intricate molecular architectures. sciencedaily.com
The reactivity of the secondary amine within the azetidine ring allows for its facile integration into peptide chains, macrocycles, and other complex scaffolds through standard amide bond formation or other coupling reactions. The presence of the gem-dimethyl groups can influence the local conformation of the resulting molecule, providing a means to fine-tune its three-dimensional shape. This is particularly important in the design of peptidomimetics, where the goal is to mimic the secondary structure of peptides, such as β-turns, in a more stable and orally bioavailable form.
Applications in Polymer Chemistry as Monomeric Units for Macromolecular Synthesis
The strained four-membered ring of azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), a process that can lead to the formation of linear polymers with unique properties. While the polymerization of this compound itself is not widely reported, studies on related N-functionalized azetidines demonstrate the potential of this class of compounds in macromolecular synthesis.
A significant development in this area is the activated monomer polymerization of N-(methanesulfonyl)azetidine. nih.gov In this process, the deprotonation of the methanesulfonyl group leads to a reactive intermediate that undergoes spontaneous anionic ring-opening polymerization at room temperature. This method results in the formation of a polymer where the sulfonyl groups are incorporated into the polymer backbone, creating a structure analogous to polyamides but with sulfonylamide linkages. nih.gov This research opens up the possibility of using appropriately activated this compound derivatives as monomers to create novel polymers with tailored properties. The gem-dimethyl groups in such polymers would be expected to influence chain packing and solubility, potentially leading to materials with interesting thermal and mechanical properties.
Development as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a drug is often critical to its efficacy and safety. williams.eduwikipedia.orgresearchgate.net Chiral, non-racemic azetidine derivatives have emerged as promising candidates for use as both chiral auxiliaries and ligands in asymmetric transformations.
While specific examples detailing the use of this compound in this context are not prevalent, the broader class of substituted azetidines has shown considerable promise. For instance, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excesses. nih.govchemrxiv.orgchemrxiv.org The rigid and concave nature of the azetidine scaffold provides a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.
Future Perspectives and Emerging Research Avenues in 2,2 Dimethylazetidine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. acsgcipr.org For 2,2-dimethylazetidine, this translates to a shift away from traditional methods that may involve hazardous reagents and generate significant waste. Future research is focused on developing more environmentally benign and sustainable synthetic pathways.
One promising approach involves the use of flow chemistry, which can offer improved safety, efficiency, and scalability. nih.gov Continuous flow processes can enable the use of reaction conditions that are difficult to achieve in batch, such as precise temperature control and rapid mixing, leading to higher yields and purities. nih.gov Another key area is the exploration of photocatalytic methods. researchgate.net Visible light-mediated [2+2] cycloadditions, for instance, provide a mild and efficient route to azetidine (B1206935) rings. chemrxiv.org These reactions often utilize photocatalysts to drive the formation of the strained four-membered ring under ambient conditions. chemrxiv.orgmit.edu
Furthermore, the development of catalytic systems that utilize earth-abundant metals and biodegradable reagents is a significant goal. The aim is to create synthetic protocols that are not only efficient but also have a minimal environmental footprint. nih.govmdpi.com
Table 1: Emerging Green Synthetic Approaches for Azetidines
| Synthetic Approach | Key Features | Potential Advantages |
| Flow Chemistry | Continuous processing, precise control of reaction parameters. nih.gov | Enhanced safety, improved scalability, higher yields. nih.gov |
| Photocatalysis | Use of visible light and a photocatalyst to drive reactions. researchgate.net | Mild reaction conditions, high functional group tolerance. chemrxiv.org |
| Biocatalysis | Employment of enzymes or whole-cell systems. | High selectivity, use of renewable resources, biodegradable. |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Reduced solvent waste, potential for novel reactivity. |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The inherent ring strain of the this compound core makes it a substrate ripe for the discovery of novel chemical transformations. The ability to selectively open the ring provides access to a wide array of functionalized acyclic amines. Current research is delving into catalytic systems that can control the regioselectivity and stereoselectivity of these ring-opening reactions.
Moreover, the nitrogen atom in the azetidine ring can act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive positions on the ring and adjacent substituents. This opens up new avenues for creating complex molecular architectures. The development of switchable catalytic systems, which can be turned "on" or "off" by external stimuli, could provide unprecedented control over the reactivity of this compound derivatives in complex reaction sequences. nih.gov
Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry has become a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. nih.gov For this compound, computational modeling can be employed for the de novo design of novel derivatives with specific electronic and steric properties. By using techniques such as density functional theory (DFT), researchers can predict the outcomes of reactions and elucidate complex reaction mechanisms. mit.edu
This predictive power is particularly valuable in the design of catalysts for transformations involving this compound. Computational screening can identify promising catalyst candidates, reducing the need for extensive empirical experimentation. mit.edu Furthermore, modeling can provide insights into the binding interactions of this compound-containing molecules with biological targets, accelerating the drug discovery process.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive component for the construction of advanced materials. At the intersection of organic chemistry and materials science, researchers are exploring the incorporation of this motif into polymers, metal-organic frameworks (MOFs), and other functional materials.
The inclusion of this compound units can impart unique properties to these materials, such as altered thermal stability, modified porosity, and new photophysical characteristics. For instance, polymers containing this azetidine derivative could exhibit enhanced mechanical properties or serve as selective membranes for gas separation. In the realm of MOFs, this compound-based linkers could lead to frameworks with novel topologies and catalytic activities.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Potential Application | Property Conferred by this compound |
| Polymers | High-performance plastics, selective membranes | Increased rigidity, controlled chain packing |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing | Tunable pore size and chemical environment |
| Liquid Crystals | Display technologies | Anisotropic molecular shape, altered phase behavior |
| Self-Assembled Monolayers | Surface modification | Control over surface properties like wettability |
Design of Next-Generation Molecular Probes and Chemical Tools Incorporating this compound Motifs
Molecular probes are indispensable tools for visualizing and understanding complex biological processes. thermofisher.com The this compound scaffold offers a rigid framework for the design of novel probes with enhanced specificity and functionality. By attaching fluorophores, affinity labels, or photo-crosslinkers to the azetidine ring, scientists can create sophisticated tools for imaging, target identification, and studying protein-protein interactions.
The conformational constraint imposed by the four-membered ring can lead to a more defined orientation of appended functional groups, which can improve binding affinity and selectivity for a specific biological target. nih.govwikipedia.org For example, a this compound derivative was used to create a rigid analog of LSD to map its binding site at the 5-HT2A receptor. wikipedia.orgpsychonautwiki.org These next-generation chemical tools have the potential to provide deeper insights into cellular function and disease mechanisms.
Q & A
Q. How can researchers identify gaps in the current understanding of this compound’s pharmacological potential?
- Methodological Answer : Systematically review databases (PubMed, SciFinder) using keywords like "azetidine derivatives" and "structure-activity relationship." Prioritize studies with mechanistic insights (e.g., receptor binding, metabolic pathways) over purely descriptive reports. Note contradictions, such as conflicting bioactivity data between in vitro and in vivo models, and propose validation experiments .
Tables for Key Data
Table 1 : Structural and Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | |
| Boiling Point | Not reported | |
| Predicted logP | ~1.2 (SwissADME) | Estimated from |
Table 2 : Comparative Bioactivity of Azetidine Derivatives
| Compound | Target Receptor | IC50 (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | 5-HT2A | Pending | Geminal dimethyl group | |
| 3,3-Dimethylazetidine | 5-HT2A | 120 | Steric hindrance at C3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
